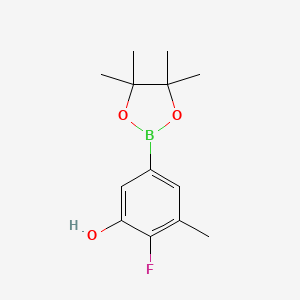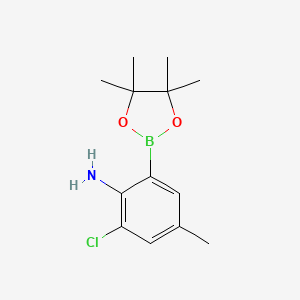![molecular formula C13H23NO3 B6342732 tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 870889-86-4](/img/structure/B6342732.png)
tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is also known as "tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo [3.2.1]octane-8-carboxylate" . The compound is stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+" . This indicates the specific arrangement of atoms in the molecule and their stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.30 . It is a solid at room temperature . The compound should be stored in a sealed, dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen
Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has been used in a variety of scientific research applications. It has been used in drug design and synthesis, as well as in the study of biochemical and physiological processes. This compound has been used in the development of novel drugs, as well as in the study of the pharmacological effects of existing drugs. It has also been used in the study of enzyme inhibition and in the development of new catalysts.
Wirkmechanismus
Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is believed to act as a proton donor, allowing for the transfer of protons between molecules. This allows for the modulation of biochemical and physiological processes. It is also believed to act as a chelating agent, allowing for the binding of metal ions, which can then be used in various experiments.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, which can be used to study enzyme inhibition. It has also been found to have an effect on the metabolism of drugs, allowing for the modulation of drug absorption and metabolism. Additionally, this compound has been found to have an effect on the transport of ions across cell membranes, allowing for the modulation of ionic concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has several advantages for lab experiments. It is a stable compound, which allows for the use of the same compound in multiple experiments. Additionally, it is a relatively inexpensive compound, which makes it a cost-effective option for many experiments. However, this compound has some limitations for lab experiments. It is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Zukünftige Richtungen
Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of potential future applications. It can be used to study enzyme inhibition and drug metabolism, as well as to develop new catalysts and novel drugs. Additionally, it can be used to study the transport of ions across cell membranes and to develop new drugs that target specific ion channels. Furthermore, it can be used to study the biochemical and physiological effects of existing drugs, as well as to develop new drugs that target specific biochemical and physiological processes. Finally, this compound can be used to study the effects of environmental pollutants on biochemical and physiological processes.
Synthesemethoden
Tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate can be synthesized from a variety of starting materials, including tert-butyl alcohol, 3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylic acid, and hydroxylamine. The reaction typically involves the reaction of tert-butyl alcohol with hydroxylamine and the carboxylic acid in the presence of a base and a catalyst. The product is then isolated and purified by column chromatography.
Biochemische Analyse
Biochemical Properties
tert-Butyl endo-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and enhanced cholinergic signaling.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cholinesterase enzymes can lead to increased acetylcholine levels, which in turn can enhance cholinergic signaling pathways . This can affect processes such as muscle contraction, neurotransmission, and cognitive function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of cholinesterase enzymes, preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential therapeutic applications as well as possible adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cholinergic signaling and improve cognitive function . At higher doses, it may cause toxic or adverse effects, such as muscle tremors, convulsions, and respiratory distress. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterase, which plays a key role in the metabolism of acetylcholine . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular function and signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl (1S,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-5-6-10(14)8-13(4,16)7-9/h9-10,16H,5-8H2,1-4H3/t9-,10+,13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERKVCWNKEZEG-HWYHXSKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC(C1)N2C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H]2CC[C@@H](C1)N2C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


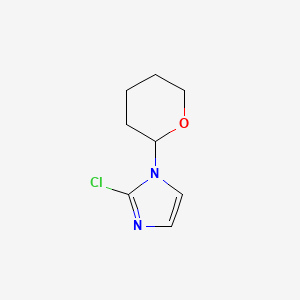
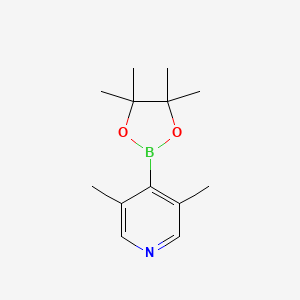


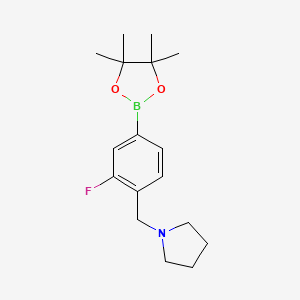
![Benzyl N-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 97%](/img/structure/B6342699.png)

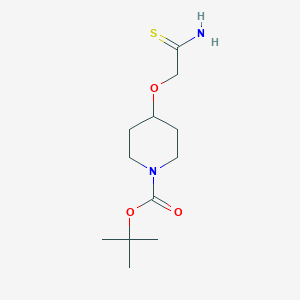
![2-Chloro-4,7-difluorobenzo[d]thiazole](/img/structure/B6342726.png)

